molecular formula C16H21N3O B2676416 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide CAS No. 1286717-81-4

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide

Cat. No. B2676416
CAS RN: 1286717-81-4
M. Wt: 271.364
InChI Key: UBLOAJLFEYIDEK-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring in this compound is substituted with a methyl group at one of the nitrogen atoms . The compound also contains an amide functional group, which is a carbonyl (C=O) group attached to a nitrogen atom, and a phenyl group, which is a six-membered aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the amide functional group, and the phenyl ring. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amide group, and the phenyl ring. The imidazole ring, being a heterocycle with two nitrogen atoms, could potentially participate in various types of reactions, including nucleophilic substitutions, electrophilic substitutions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the amide group, and the phenyl ring would likely contribute to its polarity, solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives have been reported to exhibit anti-inflammatory and antitumor activities . For example, 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide has been evaluated for antitumor potential .

Antidiabetic and Anti-allergic Activities

Imidazole derivatives also show antidiabetic and anti-allergic activities . They can be used in the treatment of diabetes and allergic reactions .

Antipyretic and Antiviral Activities

Imidazole derivatives have been reported to exhibit antipyretic (fever-reducing) and antiviral activities . They can be used in the treatment of fever and viral infections .

Antioxidant and Anti-amoebic Activities

Imidazole derivatives also show antioxidant and anti-amoebic activities . They can be used in the treatment of oxidative stress-related diseases and amoebic infections .

Antihelmintic and Antifungal Activities

Imidazole derivatives have been reported to exhibit antihelmintic (worm-expelling) and antifungal activities . They can be used in the treatment of worm infestations and fungal infections .

Ulcerogenic Activities

Imidazole derivatives also show ulcerogenic activities . They can be used in the treatment of ulcers .

Potential Hypotensive Drugs

Compounds containing N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, include potential hypotensive drugs . They can be used in the treatment of high blood pressure .

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-14-17-10-12-19(14)13-11-18-16(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,12H,5,8-9,11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOAJLFEYIDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide

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